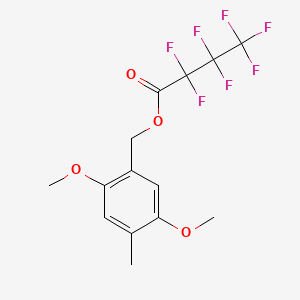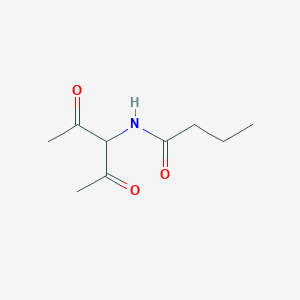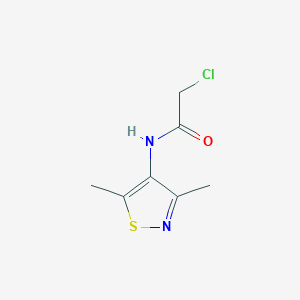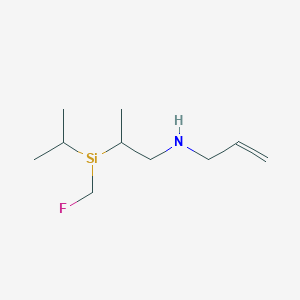![molecular formula C22H18ClF3N2O B14396611 N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea CAS No. 86764-58-1](/img/structure/B14396611.png)
N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea is an organic compound that features a urea functional group substituted with two benzyl groups and a 4-chloro-2-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with dibenzylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Urea derivatives with oxidized substituents.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-N’-[4-chlorophenyl]urea
- N,N-Dibenzyl-N’-[2-(trifluoromethyl)phenyl]urea
- N,N-Dibenzyl-N’-[4-bromo-2-(trifluoromethyl)phenyl]urea
Uniqueness
N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea is unique due to the presence of both chloro and trifluoromethyl substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86764-58-1 |
|---|---|
Molecular Formula |
C22H18ClF3N2O |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
1,1-dibenzyl-3-[4-chloro-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H18ClF3N2O/c23-18-11-12-20(19(13-18)22(24,25)26)27-21(29)28(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,27,29) |
InChI Key |
GUXIWKGYQQXONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)


![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)


silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)




![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
